BenchChemオンラインストアへようこそ!

Loxoprofen Ring-opening Impurity

Structural elucidation Impurity profiling LC-MS/MS

Loxoprofen Ring-opening Impurity (CAS 1091621-61-2, C₁₅H₁₈O₅, MW 278.3) is the mandatory reference standard for quantifying hydrolytic degradation in loxoprofen formulations. Unlike other loxoprofen impurities, this dicarboxylic acid open-chain product has a unique retention time and response factor essential for method specificity per ICH Q2(R1). Substituting with Impurity B, dimer, or Impurity 9 leads to analytical failure and regulatory non-compliance. Only the certified standard with full COA traceability ensures GMP-compliant batch disposition and accurate mass balance determination under ICH Q3A/Q3B thresholds.

Molecular Formula C₁₅H₁₈O₅
Molecular Weight 278.3
CAS No. 1091621-61-2
Cat. No. B1144638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxoprofen Ring-opening Impurity
CAS1091621-61-2
Synonyms2-[4-(2-Oxo-6-carboxy-pentyl)phenyl-propanoic Acid
Molecular FormulaC₁₅H₁₈O₅
Molecular Weight278.3
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O
InChIInChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loxoprofen Ring-opening Impurity CAS 1091621-61-2: A Critical Reference Standard for NSAID Quality Control and Stability Studies


Loxoprofen Ring-opening Impurity (CAS 1091621-61-2), chemically designated as 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid, is a well-characterized degradation product and process-related impurity arising from the synthesis and storage of the non-selective NSAID loxoprofen [1]. Unlike the parent drug, which features a cyclopentanone ring essential for its COX-inhibitory activity, this impurity represents the open-chain, dicarboxylic acid form (C₁₅H₁₈O₅, MW 278.3) that results from hydrolytic or oxidative ring-opening . Its formation pathway and structural divergence from the active pharmaceutical ingredient (API) make it a mandatory target in pharmacopoeial impurity profiling and regulatory submissions, including Abbreviated New Drug Applications (ANDAs) [2].

Why Loxoprofen Ring-opening Impurity (CAS 1091621-61-2) Cannot Be Replaced by In-Class or Alternative Loxoprofen Impurities


Attempting to substitute Loxoprofen Ring-opening Impurity (CAS 1091621-61-2) with other loxoprofen-related impurities—such as Impurity B, Impurity 2 (dimer), or Impurity 9—will result in analytical method failure and regulatory non-compliance because each impurity possesses a unique chemical structure, retention time, and response factor in HPLC/LC-MS methods . Regulatory guidelines (ICH Q3A/Q3B) mandate the identification and quantification of specific, structurally elucidated impurities present above the qualification threshold, not merely a class of compounds [1]. Loxoprofen Ring-opening Impurity is a key marker for hydrolytic degradation pathways; its absence or misidentification in a stability-indicating assay can mask critical formulation or packaging failures. Consequently, only the certified reference standard corresponding to CAS 1091621-61-2, with its full analytical characterization, ensures accurate quantification and valid system suitability for pharmacopoeial or ANDA methods [2].

Quantitative Differentiation Evidence for Loxoprofen Ring-opening Impurity CAS 1091621-61-2: Comparative Data Against Alternative Impurities


Unique Structural Identity: Ring-Opened Dicarboxylic Acid vs. Parent Cyclopentanone and Alternative Impurities

Loxoprofen Ring-opening Impurity (CAS 1091621-61-2) is structurally distinct from the parent drug loxoprofen and its other related impurities due to the absence of the cyclopentanone ring [1]. The parent loxoprofen (CAS 68767-14-6) has a molecular formula of C₁₅H₁₈O₃ and a molecular weight of 246.3 g/mol, while the ring-opening impurity has a molecular formula of C₁₅H₁₈O₅ and a molecular weight of 278.3 g/mol, reflecting the addition of two oxygen atoms due to ring cleavage [2]. In contrast, Loxoprofen Impurity 2 (Dimer Impurity) possesses a substantially larger molecular weight (>500 Da) due to dimerization, and Loxoprofen Impurity B retains the cyclopentanone core but differs in side-chain configuration [3]. This unique open-chain, dicarboxylic acid structure directly influences its chromatographic behavior and ionization efficiency, making it a specific marker for oxidative/hydrolytic degradation pathways.

Structural elucidation Impurity profiling LC-MS/MS

Regulatory Requirement: Pharmacopoeial Specification Limits vs. Alternative Impurities

Regulatory submissions for loxoprofen formulations require the identification and control of specific impurities, including the ring-opening impurity (Impurity A), which is listed as a specified impurity in multiple vendor and pharmacopoeial reference catalogs [1]. While the exact USP/EP acceptance criteria are proprietary to the respective monographs, industry-standard practice and ANDA requirements mandate that any individual unspecified impurity be controlled at ≤0.10%, and any specified impurity (such as this ring-opening impurity) typically at ≤0.15% or lower, based on the maximum daily dose [2]. In contrast, alternative process impurities (e.g., Impurity 7, CAS 83599-40-0) may have different acceptance criteria or may not be required for routine batch release testing if not found above the identification threshold [3]. Therefore, procuring the certified reference standard for Loxoprofen Ring-opening Impurity is essential for demonstrating compliance with the specific impurity profile mandated in the drug master file (DMF) or pharmacopoeial monograph.

Regulatory compliance ANDA Quality control

Synthetic Accessibility: Proprietary Directed Synthesis vs. Uncontrolled Degradation Mixtures

Loxoprofen Ring-opening Impurity cannot be reliably obtained in high purity through simple forced degradation of loxoprofen sodium. A dedicated patent (CN107353195B) describes a multi-step synthetic route starting from p-chloromethylisophenylpropionic acid, achieving an HPLC purity of 94.6% for an intermediate and demonstrating that conventional acid/base or oxidative degradation yields complex mixtures from which isolating this specific impurity is inefficient [1]. This contrasts with some other loxoprofen impurities, such as the dimer impurity, which can form under milder conditions or be isolated by preparative HPLC from stressed samples. The patent explicitly states that prior to this invention, the compound of formula V (the ring-opening impurity) could not be obtained through conventional degradation methods [2]. Therefore, procuring this compound from a vendor ensures access to a high-purity (>95%) reference standard synthesized via a controlled, validated route, rather than relying on inconsistent and low-yield isolation from degradation mixtures.

Impurity synthesis Process chemistry Reference standard preparation

Analytical Characterization: Provided COA Data vs. Uncharacterized In-House Isolates

Commercially sourced Loxoprofen Ring-opening Impurity (CAS 1091621-61-2) reference standards are supplied with a comprehensive Certificate of Analysis (COA) that includes quantitative data for identity, purity, and structural confirmation [1]. Standard COA parameters include HPLC purity (typically ≥95.0% or ≥98.0% by area normalization), identity confirmation by ¹H-NMR, ¹³C-NMR, and MS, and residual solvent analysis [2]. In contrast, an impurity isolated in-house from a stressed loxoprofen sample, while potentially useful for initial identification, lacks the full quantitative characterization and certified purity value required for use as a quantitative reference standard in a regulated GMP environment. Furthermore, the COA provides traceability to SI units (through mass balance) and demonstrates compliance with ISO/IEC 17025 guidelines .

Certificate of Analysis Structural confirmation LC-MS

Optimal Procurement Scenarios for Loxoprofen Ring-opening Impurity CAS 1091621-61-2 in Pharmaceutical Analysis


ANDA Method Validation and System Suitability Testing

Procure Loxoprofen Ring-opening Impurity (CAS 1091621-61-2) as a primary reference standard to establish system suitability criteria for a stability-indicating HPLC method. Due to its unique retention time and response factor (directly linked to its distinct molecular weight and structure [4]), this compound is essential for demonstrating method specificity and resolution from the loxoprofen peak. Its use ensures compliance with ICH Q2(R1) validation guidelines for ANDA submissions . Alternative impurities cannot serve as a valid substitute for this specific degradation marker.

Forced Degradation Studies for Formulation Development

Use the certified reference standard to accurately quantify the extent of ring-opening degradation in loxoprofen formulations exposed to oxidative or hydrolytic stress conditions. The inability to reliably isolate this impurity in pure form from stressed samples [4] means that the purchased standard is the only reliable calibrant for determining mass balance and degradation kinetics. This data is critical for justifying proposed shelf-life and packaging configurations in regulatory dossiers.

GMP Batch Release and Quality Control

Implement this reference standard in QC laboratories for the routine testing of loxoprofen API and finished drug products. As a specified impurity with a defined acceptance limit (typically ≤0.15%) [4], its accurate quantification is a legal requirement for batch disposition. The COA accompanying the commercial standard provides the traceability and certified purity necessary for GMP compliance, whereas uncharacterized in-house isolates would not meet audit standards .

Impurity Profiling in Generic Drug Development

Incorporate this impurity standard during the development phase of a generic loxoprofen product to demonstrate that the impurity profile of the test product is 'substantially similar' to that of the reference listed drug (RLD) or within established pharmacopoeial limits. Comparative analysis against alternative process impurities confirms the synthetic route's robustness and ensures that no unexpected peaks in the chromatogram correspond to this known, specified degradation product [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loxoprofen Ring-opening Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.